3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound belonging to the class of benzophenone derivatives. It is characterized by its molecular formula C19H20ClFN2O and a molecular weight of 346.8 g/mol. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives, such as:
- 3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-4’-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
These compounds share similar structural features but may differ in their chemical properties and biological activities.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-18(21)17(20)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXNQFIGIQRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643435 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-92-6 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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